molecular formula C11H14ClN3O2 B12214276 4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

Cat. No.: B12214276
M. Wt: 255.70 g/mol
InChI Key: CWWWDHXAQPIFNC-UHFFFAOYSA-N
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Description

4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzene ring substituted with a 1-methylpyrazol-4-yl group and an amino methyl group, along with two hydroxyl groups on the benzene ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the 1-methylpyrazole moiety. This can be achieved through the reaction of hydrazine with acetylacetone, followed by methylation. The resulting 1-methylpyrazole is then reacted with formaldehyde and 3,5-dihydroxybenzylamine under controlled conditions to form the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

4-[[(1-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c1-14-7-9(6-13-14)12-5-8-2-3-10(15)4-11(8)16;/h2-4,6-7,12,15-16H,5H2,1H3;1H

InChI Key

CWWWDHXAQPIFNC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=C(C=C2)O)O.Cl

Origin of Product

United States

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